2-Methoxybiphenyl

概要

説明

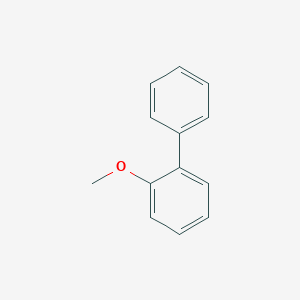

2-Methoxybiphenyl, also known as 2-Phenylanisole, is an organic compound with the molecular formula C13H12O. It is a derivative of biphenyl where a methoxy group is attached to the second carbon of one of the phenyl rings. This compound is known for its clear, slightly yellow liquid appearance after melting .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of aromatic hydrocarbon solvents, secondary amines, and paraformaldehyde. The reaction mixture is heated to 130-160°C for a heat preservation dehydration reaction, followed by the addition of a catalyst and further heating to 160-190°C .

化学反応の分析

Electrophilic Aromatic Substitution

The biphenyl scaffold facilitates electrophilic substitution at positions activated by the methoxy group. Notable reactions include:

-

Nitration :

-

Sulfonation :

-

Reagents : Fuming H₂SO₄.

-

Product : Sulfonic acid derivatives, utilized in dye synthesis.

-

Substituent Effects :

| Substituent Position | Reactivity Trend |

|---|---|

| Ortho to methoxy | Moderately activated |

| Para to methoxy | Highly activated (major products) |

Cross-Coupling Reactions

2-Methoxybiphenyl participates in Suzuki-Miyaura couplings for biaryl synthesis:

-

Conditions : Aryl halides/boronic acids, base (Na₂CO₃), 80–100°C.

-

Application : Synthesis of liquid crystals and pharmaceuticals .

Example Reaction :

Redox Reactions

-

Oxidation :

-

Reduction :

Thermodynamic Data :

| Property | Value (kJ/mol) |

|---|---|

| Enthalpy of Vaporization | 79.9 ± 0.9 (liquid) |

| Sublimation Enthalpy | 99.3 ± 1.4 (solid) |

Acid-Mediated Rearrangements

Under acidic conditions (e.g., BCl₃ or CH₃SO₃H), this compound derivatives undergo demethylation or ring contraction :

-

BCl₃ Reaction : Forms 2-methoxy-5-arylphenol via dealkylation .

-

CH₃SO₃H Reaction : Generates 2-methoxy-4-aryl-6-methylphenol .

Mechanistic Pathway :

Biological and Pharmacological Reactions

This compound derivatives exhibit COX-2 inhibition and antioxidant activity :

-

COX-2 Inhibition :

-

Antioxidant Capacity :

Biological Data :

| Derivative | IC₅₀ (COX-2) | log(1/CC₅₀) (Cytotoxicity) |

|---|---|---|

| Dehydrodiisoeugenol | 8.2 µM | 1.45 |

| Bis-ferulic acid | 12.1 µM | 1.12 |

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 4-Methoxybiphenyl | Higher para substitution due to methoxy position |

| 2,4-Dimethoxybiphenyl | Enhanced solubility and electrophilic activation |

科学的研究の応用

Chemical Synthesis

1. Organic Intermediates

2-Methoxybiphenyl serves as a valuable intermediate in organic synthesis. It is utilized in the production of various chemical compounds due to its structural properties, which allow it to participate in diverse chemical reactions. For instance, it can undergo reductive cyclization reactions, where it acts as a catalyst alongside other biphenyl derivatives .

2. Hydrogen Storage

Recent studies have highlighted the potential of methoxy-biphenyls, including 2-MBP, as candidates for hydrogen storage applications. The efficient synthetic routes to obtain these compounds in high yield make them promising for future energy storage technologies .

Environmental Applications

1. Biodesulfurization

One of the notable applications of 2-MBP is in the biodesulfurization process of dibenzothiophene (DBT), a sulfur-containing compound found in fossil fuels. Research indicates that certain bacteria, such as Chelatococcus sp., can convert DBT into 2-hydroxybiphenyl (2-HBP) and subsequently into 2-MBP through methylation processes. This conversion not only enhances bacterial growth but also reduces environmental pollution by decreasing sulfur content in fuels .

2. Catalytic Processes

In catalytic studies, 2-MBP has been shown to be effective in homogeneous redox catalysis. It participates in reactions that consume electrons, making it suitable for various catalytic applications in organic synthesis .

Toxicological Insights

While exploring the applications of 2-MBP, it is crucial to consider its safety profile. Studies indicate that 2-MBP exhibits moderate toxicity upon ingestion and can act as a skin irritant. Understanding these properties is essential for ensuring safe handling and application in industrial processes .

Case Studies

Case Study 1: Microbial Desulfurization

A study conducted on Chelatococcus sp. demonstrated the effective conversion of DBT to 2-MBP through microbial processes. The research revealed that after 96 hours of bacterial growth, a significant ratio of 4:1 was observed between 2-HBP and 2-MBP, indicating the efficiency of this bioconversion method for reducing sulfur content in diesel fuel .

Case Study 2: Catalytic Efficiency

Research on the use of various biphenyl derivatives, including 2-MBP, showed its effectiveness as a catalyst in redox reactions. The study highlighted how the presence of methoxy groups enhances the reactivity and selectivity of these compounds in synthetic chemistry .

Summary Table of Applications

作用機序

2-Methoxybiphenyl can be compared with other methoxy-substituted biphenyls and their structural parent compounds. These compounds are studied for their potential in hydrogen storage due to their reversible hydrogenation/dehydrogenation properties . The position of the methoxy group in the rings influences the enthalpies of reactions relevant for hydrogen storage.

類似化合物との比較

- 2-Hydroxybiphenyl

- 2-Phenylanisole

- 2-Methoxydiphenyl

These compounds share structural similarities but differ in their specific functional groups and properties.

生物活性

2-Methoxybiphenyl (2-MBP) is a biphenyl derivative that has garnered attention in various fields of biological research due to its potential therapeutic and industrial applications. This article presents a comprehensive overview of the biological activity of 2-MBP, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the phenyl rings in biphenyl. This modification can significantly influence its biological activity. The molecular formula for 2-MBP is C₁₂H₁₀O, and it has a molecular weight of approximately 174.21 g/mol.

Antioxidant Activity

Research indicates that 2-MBP exhibits notable antioxidant properties. A study conducted on various 2-methoxyphenols demonstrated their capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using the DPPH radical-scavenging assay, where 2-MBP showed effective inhibition of radical formation, indicating its potential as a natural antioxidant agent .

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Compound | IC50 (µM) | Type of Assay |

|---|---|---|

| This compound | 45.3 | DPPH Radical Scavenging |

| Curcumin | 15.7 | DPPH Radical Scavenging |

| Eugenol | 30.5 | DPPH Radical Scavenging |

| Ferulic Acid | 50.0 | DPPH Radical Scavenging |

Anti-inflammatory Activity

2-MBP has been studied for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process. In vitro studies have shown that 2-MBP can inhibit COX-2 expression in RAW 264.7 macrophages, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Case Study: COX-2 Inhibition

In a study examining various phenolic compounds, 2-MBP demonstrated a significant reduction in lipopolysaccharide (LPS)-induced COX-2 gene expression. The results indicated that the compound's inhibitory effects were comparable to those observed with other known COX-2 inhibitors such as curcumin and dehydrodiisoeugenol .

Antimicrobial Activity

The antimicrobial properties of 2-MBP have also been explored, showing effectiveness against various bacterial strains. A study assessing the electrochemical responses of different compounds found that 2-MBP exhibited significant electrochemical activity indicative of its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 1 |

| Escherichia coli | 10 | 1 |

| Bacillus subtilis | 15 | 1 |

特性

IUPAC Name |

1-methoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWCWEGVNJVLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052584 | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-26-0, 26445-85-2 | |

| Record name | 2-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。